molecular formula C₂₁H₄₁N₅O₆ B612530 464924-27-4 CAS No. 464924-27-4

464924-27-4

Cat. No.: B612530
CAS No.: 464924-27-4
M. Wt: 459.58
Attention: For research use only. Not for human or veterinary use.
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Description

SLLK, Control Peptide for Thrombospondin-1 Inhibitor . This compound is a control peptide for the peptide sequence leucine-serine-lysine-leucine. It is primarily used in research settings to study the effects of thrombospondin-1 inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SLLK involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Coupling: The amino acids are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.

    Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as hydrogen fluoride.

Industrial Production Methods

Industrial production of SLLK follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale solid-phase peptide synthesis: Utilizing automated peptide synthesizers to handle the increased volume.

    Purification: High-performance liquid chromatography is used to purify the peptide.

    Lyophilization: The purified peptide is lyophilized to obtain it in a stable, powdered form.

Chemical Reactions Analysis

Types of Reactions

SLLK undergoes various types of chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions to study its stability and reactivity.

    Reduction: Reduction reactions can be performed to study the effects of reducing agents on the peptide structure.

    Substitution: Substitution reactions can be used to modify the peptide sequence by replacing specific amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while substitution reactions may yield modified peptides with different amino acid sequences.

Scientific Research Applications

SLLK is widely used in scientific research for various applications:

    Chemistry: Studying the effects of thrombospondin-1 inhibition on chemical reactions and processes.

    Biology: Investigating the role of thrombospondin-1 in cellular processes and signaling pathways.

    Medicine: Exploring the potential therapeutic applications of thrombospondin-1 inhibitors in treating diseases such as cancer and cardiovascular disorders.

    Industry: Developing new drugs and therapies based on thrombospondin-1 inhibition.

Mechanism of Action

SLLK exerts its effects by inhibiting thrombospondin-1, a protein involved in various cellular processes such as cell adhesion, migration, and proliferation. The inhibition of thrombospondin-1 affects the transforming growth factor-beta pathway, leading to reduced activity of this pathway and subsequent changes in cellular behavior .

Comparison with Similar Compounds

Similar Compounds

    Leucine-serine-lysine-leucine: The peptide sequence for which SLLK is a control peptide.

    Thrombospondin-1 inhibitors: Other peptides or small molecules that inhibit thrombospondin-1.

Uniqueness

SLLK is unique in its specific sequence and its role as a control peptide for leucine-serine-lysine-leucine. This makes it a valuable tool in research for studying the effects of thrombospondin-1 inhibition and comparing the results with those obtained using leucine-serine-lysine-leucine .

Properties

CAS No.

464924-27-4

Molecular Formula

C₂₁H₄₁N₅O₆

Molecular Weight

459.58

sequence

One Letter Code: SLLK-NH2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.